

Spectroscopic data of 4,4,4-Trifluorobutan-2-ol (NMR, IR, MS)

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Compound of Interest

Compound Name: 4,4,4-Trifluorobutan-2-ol

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Molecular Structure and Spectroscopic Overview

4,4,4-Trifluorobutan-2-ol possesses a molecular formula of $C_4H_7F_3O$ and a molecular weight of 128.09 g/mol [\[1\]](#) The strategic placement of the trifluoromethyl group profoundly influences the molecule's electronic environment, which is clearly reflected in its spectroscopic signatures. This guide will dissect these signatures to provide a complete analytical picture.

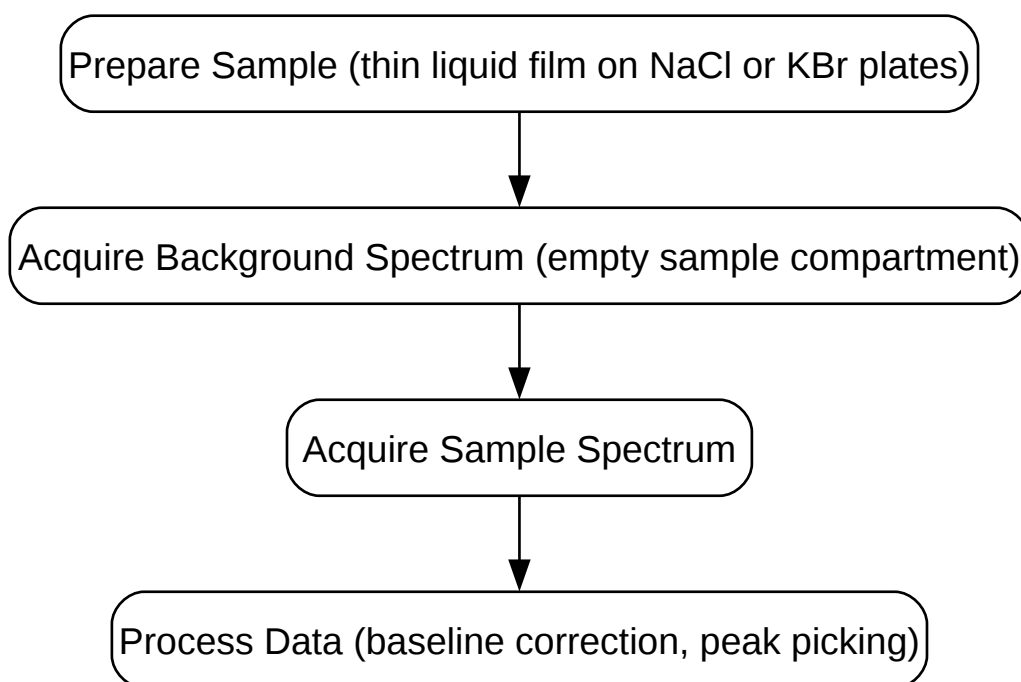


Figure 2: Workflow for IR Spectrum Acquisition

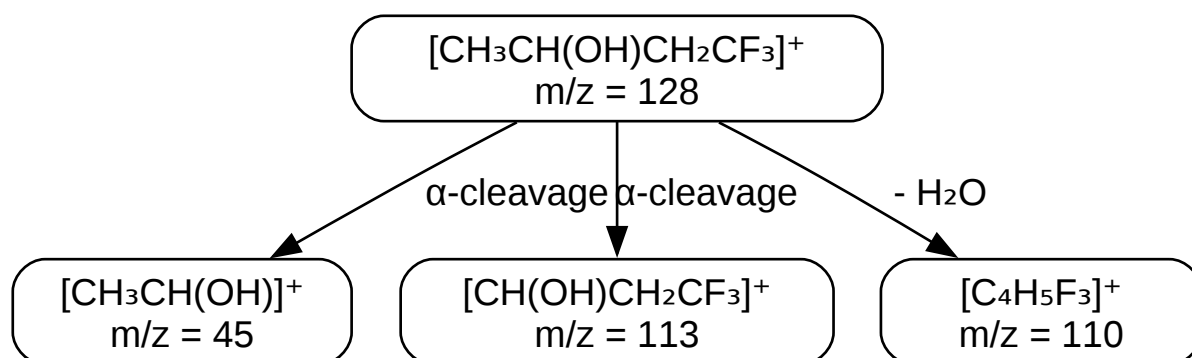


Figure 3: Plausible MS Fragmentation of 4,4,4-Trifluorobutan-2-ol

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References

- 1. 4,4,4-Trifluorobutan-2-ol | C₄H₇F₃O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]

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